5-Bromo-2-(ethylthio)pyridine

Descripción

The exact mass of the compound 5-Bromo-2-(ethylthio)pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-(ethylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(ethylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

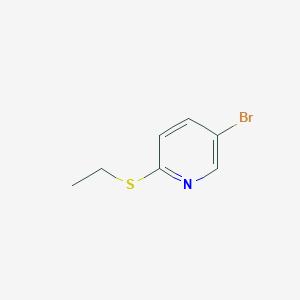

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZFITIIRWTYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127800-66-2 | |

| Record name | 5-bromo-2-(ethylsulfanyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Bromo-2-(ethylthio)pyridine CAS number and properties

The following technical guide details the properties, synthesis, and application of 5-Bromo-2-(ethylthio)pyridine , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 127800-66-2 Role: Bifunctional Heterocyclic Scaffold Synonyms: 5-Bromo-2-ethylsulfanylpyridine; 2-Ethylthio-5-bromopyridine[1][2]

Executive Summary

5-Bromo-2-(ethylthio)pyridine is a disubstituted pyridine derivative characterized by two distinct reactive handles: an electrophilic bromine at the C5 position and a nucleophilic/oxidizable ethylthio ether at the C2 position.[2] This "orthogonal reactivity" makes it an invaluable scaffold in drug discovery.[2] It serves as a precursor for constructing complex heteroaryl systems found in kinase inhibitors, GPCR ligands, and agrochemicals.[2] The C5-bromide allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C2-ethylthio group can act as a stable blocking group or be activated via oxidation to a sulfone for subsequent nucleophilic aromatic substitution (

Physicochemical Profile

The compound exhibits lipophilic characteristics typical of thioether-substituted pyridines.[2]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 218.11 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temp) |

| Boiling Point | Predicted: ~260–270 °C (at 760 mmHg) |

| LogP (Calculated) | ~2.8 (Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| pKa (Conjugate Acid) | ~2.0 (Pyridine nitrogen is weakly basic due to Br/S electron withdrawal) |

Synthetic Methodology

The most robust industrial route involves a Nucleophilic Aromatic Substitution (

Protocol: Displacement

Reaction: 5-Bromo-2-chloropyridine + Sodium Ethanethiolate

Step-by-Step Procedure:

-

Preparation of Nucleophile: In a dry 3-neck flask under Nitrogen, suspend Sodium Hydride (60% dispersion, 1.1 equiv) in anhydrous DMF. Cool to 0°C.[2][3][4]

-

Thiol Addition: Dropwise add Ethanethiol (1.1 equiv) (Caution: Stench/Volatile). Stir at 0°C for 30 min until

evolution ceases. -

Substrate Addition: Add a solution of 5-Bromo-2-chloropyridine (1.0 equiv) in DMF dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow, heat to 50–60°C. Monitor by HPLC/TLC (The chloride is less polar than the product).

-

Workup: Quench with water (carefully). Extract with Ethyl Acetate (x3).[5] Wash organics with water and brine (critical to remove DMF). Dry over

.[2][5][6] -

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting chloropyridine.[2]

Critical Control Point: Temperature control is vital. Overheating (>100°C) can lead to hydrodebromination or bis-substitution if the stoichiometry is off.[2]

Caption: Selective SNAr synthesis retaining the C5-Bromine atom.

Divergent Reactivity & Applications

The power of this scaffold lies in its ability to undergo sequential functionalization.

Pathway A: C5-Functionalization (Cross-Coupling)

The C5-position is electronically activated for Pd-catalyzed coupling.[2]

-

Suzuki-Miyaura: Couples with Aryl/Heteroaryl boronic acids.[2]

-

Note: Thioethers can poison Pd catalysts.[2] Use robust catalyst systems like Pd(dppf)Cl2 or Pd2(dba)3/XPhos and elevated temperatures.

-

-

Buchwald-Hartwig: Introduction of amines at C5.

Pathway B: C2-Activation (Oxidation & Displacement)

The ethylthio group is a "masked" leaving group.[2]

-

Oxidation: Treatment with mCPBA (2.2 equiv) yields the Sulfone (

). -

Displacement: The sulfone is a potent leaving group (

labile), allowing displacement by amines, alkoxides, or carbon nucleophiles to install diversity at C2 after C5 has been modified.

Caption: Orthogonal functionalization pathways: C5-Coupling vs. C2-Activation.

Handling and Safety Data

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Odor: Characteristic thioether stench (garlic/sulfur-like).[2] Handle only in a fume hood.[2]

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Thioethers can slowly oxidize to sulfoxides in air; protection from light is recommended. -

Incompatibility: Strong oxidizing agents (Peroxides, Bleach).

References

-

PubChem Compound Summary. 5-Bromo-2-ethylpyridine (Analog Reference).[1][2] National Center for Biotechnology Information.[2] Link

-

Sigma-Aldrich. 5-Bromo-2-(ethylthio)pyridine Product Page.[2]Link (Search CAS: 127800-66-2)[2]

-

ChemicalBook. Synthesis and Properties of Halogenated Pyridines.Link

-

Hassan, J., et al. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.[2] Chemical Reviews, 2002.[2] (Discusses desulfurization challenges in coupling). Link

Sources

- 1. ÚÛÙ 5-برÙÙ Ù-2-(ethylthio)pyridine 127800-66-2 تÙÙÛد Ú©ÙÙدگاÙØ ØªØ§Ù ÛÙ Ú©ÙÙدگاÙØ Ú©Ø§Ø±Ø®Ø§ÙÙ - Ú©ÙÛØ¯Ø³Ø§Ø²Û [af.keyingchemical.org]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. rsc.org [rsc.org]

- 4. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 5. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile & Handling of 5-Bromo-2-(ethylthio)pyridine

Executive Summary

This technical guide provides a comprehensive solubility profile for 5-Bromo-2-(ethylthio)pyridine , a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. Due to the presence of the lipophilic ethylthio group and the halogenated pyridine ring, this compound exhibits distinct hydrophobic characteristics.

Effective handling requires understanding its solubility limits to prevent precipitation in biological assays or low yields in synthetic workflows. This guide synthesizes predictive physicochemical data with empirical solvent behaviors to establish a robust handling protocol.

Physicochemical Basis of Solubility

To accurately predict and manipulate the solubility of 5-Bromo-2-(ethylthio)pyridine, one must analyze its structural components:

-

Pyridine Core: Provides a semi-polar aromatic scaffold with a basic nitrogen (pKa ~2-3 due to electron-withdrawing Br), allowing for pH-dependent solubility manipulation.

-

5-Bromo Substituent: Significantly increases lipophilicity and density, reducing water solubility while enhancing solubility in chlorinated solvents.

-

2-Ethylthio Group: A lipophilic tail that further drives the partition coefficient (LogP) upward, making the compound nearly insoluble in pure aqueous media.

Key Predicted Parameters:

-

LogP (Octanol/Water): ~3.2 – 3.5 (High Lipophilicity)

-

Hydrogen Bond Donors: 0

-

Hydrogen Bond Acceptors: 2 (Pyridine N, Thioether S)

Solubility Profile Matrix

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard behavior for halogenated alkylthio-pyridines.

Table 1: Solvent Compatibility Guide

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Range | Application Context |

| Polar Aprotic | DMSO | Excellent | >100 mg/mL | Primary Stock Solution for bioassays and library storage. |

| DMF | Excellent | >100 mg/mL | Alternative stock solvent; preferred for high-temp reactions. | |

| Chlorinated | DCM | Excellent | >100 mg/mL | Ideal for extractions and chromatography loading. |

| Chloroform | Excellent | >100 mg/mL | Standard NMR solvent. | |

| Polar Protic | Ethanol | Moderate | 20–50 mg/mL | Soluble, but may require warming. Good for crystallization. |

| Methanol | Moderate | 20–50 mg/mL | Often used in LC-MS mobile phases. | |

| Non-Polar | Hexanes | Low/Moderate | <10 mg/mL | Likely requires ethyl acetate as a co-solvent. |

| Aqueous | Water (pH 7) | Insoluble | <0.1 mg/mL | Do not use as a primary solvent. Risk of precipitation.[1][2] |

| 0.1 M HCl | Low | <1 mg/mL | Protonation of pyridine N may slightly improve solubility, but Br/S-Et lipophilicity dominates. |

Critical Note: The presence of the sulfur atom makes this compound susceptible to oxidation (to sulfoxide/sulfone). Avoid prolonged storage in protic solvents or exposure to peroxides in ethers (THF/Dioxane).

Experimental Workflows

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological screening or synthetic aliquoting.

-

Weighing: Accurately weigh 21.8 mg of 5-Bromo-2-(ethylthio)pyridine into a 2 mL amber glass vial (amber protects from potential light degradation of the C-Br bond).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly at room temperature.

-

Troubleshooting: If particulates remain, sonicate for 5 minutes at ambient temperature.

-

-

Storage: Store at -20°C. Stable for >6 months if kept anhydrous.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Objective: Determine exact solubility limit in a specific solvent (e.g., for process chemistry scaling).

-

Excess Addition: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may bind the lipophilic compound).

-

Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting the appropriate solvent based on the experimental intent.

Figure 1: Decision tree for solvent selection based on experimental application.

Synthetic Context: Suzuki Coupling Workflow

This compound is frequently used as the electrophile in Suzuki couplings. Solubility is critical here because the reaction often uses mixed aqueous-organic systems.

Figure 2: Standard workflow for utilizing the compound in Suzuki coupling, highlighting the biphasic solubility requirement.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13979736 (Analog: 5-Bromo-2-ethylpyridine). Retrieved from [Link]

-

Keying Chem. Product Data Sheet: 5-Bromo-2-(ethylthio)pyridine (CAS 127800-66-2).[3][4][5][6] Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China L-isoglutamine 636-65-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 4. China 5-Bromo-2-(ethylthio)pyridine 127800-66-2 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 5. Äina 5-Bromo-2-(ethylthio)pyridine 127800-66-2 Manifatturi, Fornituri, Fabbrika - Keying [m.mt.keyingchemical.net]

- 6. Tsieina 5-Bromo-2-(ethylthio)pyridine 127800-66-2 Cynhyrchwyr, Cyflenwyr, Ffatri - Allweddu [cy.keyingchemical.net]

Commercial Suppliers and Availability of 5-Bromo-2-(ethylthio)pyridine

The following technical guide details the commercial landscape, synthesis, and handling of 5-Bromo-2-(ethylthio)pyridine (CAS: 127800-66-2).

Technical Whitepaper & Sourcing Guide

Executive Summary

5-Bromo-2-(ethylthio)pyridine is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. It serves as a critical "bifunctional" building block: the bromine atom at C5 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ethylthio moiety at C2 acts as a masked sulfonyl/sulfinyl group or a specific pharmacophore element.

Market Status: Unlike commodity pyridines, this compound is classified as a Tier 2/3 Specialty Chemical . It is rarely held in bulk stock by major Western distributors (e.g., Sigma-Aldrich, Merck) and is predominantly sourced via "Make-to-Order" (MTO) contracts from specialized CROs in mainland China and India.

Strategic Recommendation: For drug discovery campaigns requiring >100g, researchers are advised to validate an in-house synthesis route (The "Make" Strategy) or establish a contract with a verified CRO (The "Buy" Strategy) with a lead time of 4–6 weeks.

Chemical Profile & Specifications

| Parameter | Specification |

| Chemical Name | 5-Bromo-2-(ethylthio)pyridine |

| CAS Number | 127800-66-2 |

| Synonyms | 5-Bromo-2-ethylsulfanylpyridine; 2-Ethylthio-5-bromopyridine |

| Molecular Formula | C₇H₈BrNS |

| Molecular Weight | 218.11 g/mol |

| Physical State | Pale yellow to light brown oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Stability | Air-sensitive (slow oxidation to sulfoxide); Store under Argon at 2–8°C |

Supply Chain Landscape

The commercial availability of this compound follows a "long-tail" distribution. It is not a catalog item for rapid delivery.

Primary Suppliers (Catalog & Custom)

Note: Availability is dynamic. "In-Stock" often implies a 2-3 week synthesis lead time for this tier of chemical.

| Supplier Tier | Representative Vendors | Availability Model | Typical Lead Time |

| Tier 1 (Global) | Ambeed, Combi-Blocks, Enamine | Catalog Listed (Often 0 stock) | 2–4 Weeks |

| Tier 2 (Regional) | Keying Chem, Capot Chemical | Synthesis-on-Demand | 3–5 Weeks |

| Tier 3 (Bulk) | WuXi AppTec, Pharmaron | FTE/FFS Contract | 6–8 Weeks (Kg scale) |

Sourcing Decision Logic

The following decision tree illustrates the optimal procurement strategy based on required quantity and timeline.

Figure 1: Strategic sourcing decision tree for 5-Bromo-2-(ethylthio)pyridine.

Technical Synthesis Guide (The "Make" Option)

When commercial lead times are prohibitive, the synthesis of 5-Bromo-2-(ethylthio)pyridine is straightforward and scalable. It relies on a Nucleophilic Aromatic Substitution (

Reaction Pathway

The reaction utilizes the high reactivity of the C2 position in pyridine towards nucleophiles, activated by the ring nitrogen. The C5 bromine is relatively inert to

Figure 2: Regioselective synthesis via Nucleophilic Aromatic Substitution.

Detailed Protocol

Objective: Synthesis of 10g of 5-Bromo-2-(ethylthio)pyridine.

Materials:

-

2,5-Dibromopyridine (1.0 eq)[1]

-

Sodium ethanethiolate (1.1 eq) [Or Ethanethiol + NaH]

-

DMF (Dimethylformamide), anhydrous

-

Workup: Water, Ethyl Acetate, Brine,

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add 2,5-Dibromopyridine (10.0 g, 42.2 mmol) and dissolve in anhydrous DMF (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add Sodium ethanethiolate (3.9 g, 46.4 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[2] The starting material spot (

) should disappear, replaced by a slightly more polar product spot. -

Quench: Pour the reaction mixture into ice-cold water (200 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL).

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexane).

Yield Expectation: 85–95% (Pale yellow oil/solid).

Technical Handling & Quality Control

Critical Impurities[4]

-

Sulfoxide/Sulfone: The thioether is susceptible to oxidation.

-

Detection: LCMS (+16 or +32 mass shift).

-

Prevention: Store under inert gas; avoid prolonged exposure to air.[3]

-

-

Displacement Bis-product: 2,5-bis(ethylthio)pyridine.

-

Cause: Excess thiolate and high temperature (>80°C) can force substitution at the less reactive C5 position.

-

Control: Maintain stoichiometry (1.05–1.1 eq) and moderate temperatures.

-

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): Characteristic signals include the ethyl group triplet (

) and quartet ( -

HPLC: Use a neutral mobile phase (Water/Acetonitrile). Avoid acidic modifiers if possible to prevent salt formation during analysis, though the pyridine nitrogen is weakly basic.

Application in Drug Discovery

This intermediate is a "gateway" scaffold. The bromine handle is typically used first in cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Compatible with boronic acids.

-

Caveat: The thioether sulfur can poison Palladium catalysts.

-

Solution: Use high-activity catalyst systems (e.g.,

/ XPhos) or higher catalyst loading (3-5 mol%).

-

-

Lithium-Halogen Exchange: Treatment with

-BuLi at -78°C selectively exchanges the C5-Br for Lithium, allowing reaction with electrophiles (aldehydes, ketones).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13979736, 5-Bromo-2-ethylpyridine (Analogous Structure Reference). Retrieved from [Link]

-

Keying Chem. (2024).[4][2] Product Catalog: 5-Bromo-2-(ethylthio)pyridine (CAS 127800-66-2).[5][6][7][8] Retrieved from [Link]

-

Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Discusses desulfurization challenges in thio-pyridine couplings). Retrieved from [Link]

Sources

- 1. 5-Bromo-2-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 3. 5-Bromo-2-chloropyrimidine | 32779-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. China L-isoglutamine 636-65-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 5. Tsieina 5-Bromo-2-(ethylthio)pyridine 127800-66-2 Cynhyrchwyr, Cyflenwyr, Ffatri - Allweddu [cy.keyingchemical.net]

- 6. China 5-Bromo-2-(ethylthio)pyridine 127800-66-2 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 7. China 1-Ethylcyclohexyl Methacrylate 274248-09-8 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 8. China SYROSINGOPINE Manufacturers Factory Suppliers [keyingchemical.com]

Technical Whitepaper: Synthetic Utility and Functionalization of 5-Bromo-2-(ethylthio)pyridine

[1]

Executive Summary

5-Bromo-2-(ethylthio)pyridine (CAS: 214605-23-9) represents a high-value "linchpin" scaffold in modern drug discovery.[1] Unlike simple halogenated pyridines, this molecule offers two orthogonal handles for functionalization: the electrophilic C5-bromide and the nucleophilic (yet oxidizable) C2-ethylthio group.[1] This guide details the technical exploitation of these handles to generate diverse chemical libraries, specifically targeting kinase inhibitors and GPCR ligands. We analyze the electronic causality behind its reactivity and provide self-validating protocols for its transformation into high-value derivatives.

Structural Analysis & Reactivity Profile

To effectively utilize 5-Bromo-2-(ethylthio)pyridine, one must understand its electronic "push-pull" dynamics.[1]

-

The C5-Bromide (Electrophilic Handle): The nitrogen atom in the pyridine ring exerts an inductive withdrawing effect ($ -I

S_NAr $) compared to the C2 position, thus allowing for selective C5 functionalization while preserving the C2-sulfur moiety. -

The C2-Ethylthio Group (The "Masked" Leaving Group): The sulfur atom initially acts as a weak electron donor via resonance ($ +R

-S(O)Et

Table 1: Physicochemical Properties & Safety Profile

| Property | Value | Relevance to Synthesis |

| Molecular Formula | C7H8BrNS | Atom economy baseline |

| Molecular Weight | 218.11 g/mol | Stoichiometric calculations |

| Boiling Point | 276.4°C (est) | High thermal stability for reflux reactions |

| LogP | 2.95 | Lipophilic; requires non-polar solvents (DCM, Toluene) |

| pKa (Conjugate Acid) | ~2.5 | Weakly basic; compatible with boronic acids |

| Hazard Class | Irritant (H315, H319) | Standard fume hood protocols required |

Divergent Synthetic Pathways (The "Linchpin" Strategy)

The power of this scaffold lies in the ability to sequence reactions.[2] Below is the decision matrix for derivative generation.

Pathway A: C5-First Functionalization (Suzuki Coupling)

This pathway retains the ethylthio group, often to maintain lipophilicity in the final drug candidate or to reserve the C2 position for late-stage modification.[1]

-

Target Derivatives: Biaryl thioethers (e.g., 5-phenyl-2-(ethylthio)pyridine).[1]

-

Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with aryl boronic acids.[1]

-

Critical Control: The sulfur atom can poison Palladium catalysts. High-turnover catalysts like Pd(dppf)Cl2 or Pd(dtbpf)Cl2 are required to prevent catalyst deactivation by the thioether [3].[1]

Pathway B: C2-First Functionalization (Oxidation & Displacement)

This pathway converts the scaffold into a 5-bromo-2-aminopyridine or 5-bromo-2-alkoxypyridine.[1]

-

Target Derivatives: 5-Bromo-2-morpholinopyridine, 5-Bromo-2-methoxypyridine.[1]

-

Mechanism:

-

Oxidation: $ -SEt \rightarrow -SO_2Et $ using mCPBA or Oxone.[1]

-

Displacement: $ S_NAr $ attack by a nucleophile (amine/alcohol) at C2, ejecting ethyl sulfinate.

-

Visualization: The Divergent Workflow

Figure 1: Divergent synthesis workflow illustrating the orthogonal access to Biaryl Thioethers (Class A) and Amino-Pyridines (Class B).[1]

Key Derivatives and Analogs

Structural Analogs for SAR (Structure-Activity Relationship)

When optimizing potency, medicinal chemists substitute the ethylthio group with the following analogs to probe steric and electronic pockets:

-

5-Bromo-2-(methylthio)pyridine: Reduces steric bulk compared to the ethyl group.[1] Often used if the ethyl pocket is too tight in the target protein.

-

5-Bromo-2-(trifluoromethyl)pyridine: Replaces the sulfur with a metabolically stable, electron-withdrawing $ CF_3 $ group.[1]

-

5-Bromo-2-methoxypyridine: The oxygen analog.[1] Less lipophilic (lower LogP) and a stronger Hydrogen Bond Acceptor (HBA).

Functional Derivatives (Library Members)

These are "ready-to-screen" motifs derived from the core scaffold:

Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (C5 Functionalization)

Objective: Synthesize 5-(4-methoxyphenyl)-2-(ethylthio)pyridine without poisoning the catalyst.

Reagents:

-

5-Bromo-2-(ethylthio)pyridine (1.0 eq)[1]

-

4-Methoxyphenylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) — Crucial: dppf ligand resists sulfur displacement.

-

Base: K2CO3 (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)[1]

Method:

-

Charge a reaction vial with the bromide, boronic acid, and Pd catalyst under Nitrogen.

-

Add Dioxane and aqueous K2CO3.[1]

-

Heat to 90°C for 4 hours. Note: Monitoring via LCMS is preferred over TLC due to UV overlap.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

-

Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The thioether is non-polar.

Protocol B: The "Sulfur Switch" (Oxidation to Sulfone)

Objective: Activate the C2 position for displacement.

Reagents:

-

5-Bromo-2-(ethylthio)pyridine (1.0 eq)[1]

-

mCPBA (meta-Chloroperoxybenzoic acid, 77% max, 2.5 eq)

-

Solvent: DCM (Dichloromethane)

Method:

-

Dissolve the starting material in DCM at 0°C (Ice bath).

-

Add mCPBA portion-wise over 15 minutes. Caution: Exothermic.

-

Warm to Room Temperature (RT) and stir for 3 hours.

-

Quench: Add saturated aqueous $ Na_2S_2O_3 $ (Sodium Thiosulfate) to destroy excess peroxide, then saturated $ NaHCO_3 $ to neutralize the acid.

-

Result: The product, 5-Bromo-2-(ethylsulfonyl)pyridine, usually precipitates or is isolated by extraction.[1] It is a white crystalline solid.

Visualization: Mechanism of S_NAr Displacement

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (S_NAr) utilizing the sulfone as a leaving group.

References

The Strategic deployment of Bromopyridines: A Technical Guide for Medicinal Chemists

This guide provides an in-depth exploration of the critical role bromopyridines play as versatile intermediates in modern medicinal chemistry. We will delve into the underlying principles of their reactivity, examine their application in robust cross-coupling methodologies, and showcase their strategic importance through case studies of marketed pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in the synthesis of novel therapeutic agents.

Introduction: The Pyridine Nucleus and the Strategic Importance of the Bromo-Handle

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing drug-receptor interactions and improving pharmacokinetic properties such as solubility, metabolic stability, and permeability.[1][2][3] The strategic placement of a bromine atom on this privileged heterocycle transforms it into a highly versatile intermediate. The C-Br bond serves as a "handle" for the precise and predictable introduction of molecular complexity through a variety of powerful chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[4]

This guide will focus on the practical application of bromopyridines, providing not just the "how" but the "why" behind experimental choices, empowering chemists to design and execute robust and scalable synthetic routes.

The Chemical Versatility of Bromopyridines: A Tale of Three Isomers

The position of the bromine atom on the pyridine ring dictates its reactivity and, consequently, its synthetic utility. The three common isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—each possess distinct electronic properties that influence their behavior in chemical reactions.

-

2-Bromopyridine and 4-Bromopyridine: In these isomers, the bromine atom is located at a position that is electronically activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. They are particularly effective substrates in palladium-catalyzed cross-coupling reactions.

-

3-Bromopyridine: This isomer is less electronically activated than its 2- and 4-counterparts. However, it is a crucial intermediate for accessing 3-substituted pyridine derivatives, which are prevalent in many bioactive molecules.

The choice of isomer is therefore a critical first step in the design of a synthetic route, dictated by the desired final substitution pattern of the target molecule.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Bromopyridines are workhorse substrates in a multitude of palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation.[5] These reactions share a common mechanistic framework, typically involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery.[3] Its popularity stems from the operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

-

Palladium Precatalyst: The choice of palladium source is critical. While Pd(PPh₃)₄ is a classic choice, more advanced catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ are often preferred for their stability and activity with challenging substrates like bromopyridines.[8] The use of a Pd(II) source like Pd(OAc)₂ is common, as it is reduced in situ to the active Pd(0) species.[8]

-

Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaromatics like pyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the rate-limiting oxidative addition step and prevent catalyst decomposition.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[4][9] The choice of base is often solvent-dependent. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[10] The strength and solubility of the base can significantly impact the reaction rate and yield.[10]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a bromopyridine.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To the round-bottom flask, add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane and water to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines. This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in a wide range of pharmaceuticals.

-

Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is crucial. Bulky, electron-rich ligands developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig are highly effective for the amination of heteroaryl halides.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline

This protocol provides a general procedure for the C-N coupling of a bromopyridine.

Materials:

-

3-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.08 mmol, 8 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube or similar reaction vessel for inert atmosphere techniques

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to the Schlenk tube.

-

Reagent Addition: Add 3-bromopyridine, aniline, and anhydrous toluene.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is valuable for introducing alkynyl groups, which can serve as versatile handles for further functionalization or as key structural elements in their own right.

-

Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It neutralizes the hydrogen halide byproduct formed during the reaction.

-

Solvent: While the amine base can serve as the solvent, other solvents like DMF or THF can also be used.

Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

This protocol outlines a typical Sonogashira coupling procedure.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (5 mL)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To the Schlenk flask, add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Reagent Addition: Add degassed triethylamine and phenylacetylene via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove the triethylammonium salts.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Bromopyridines in Action: Pharmaceutical Case Studies

The strategic use of bromopyridine intermediates is best illustrated through their application in the synthesis of marketed drugs.

Case Study: Abiraterone (Zytiga®)

Abiraterone is an androgen biosynthesis inhibitor used in the treatment of prostate cancer. A key step in its synthesis involves the coupling of a steroidal triflate with a 3-pyridyl moiety. While early syntheses utilized diethyl(3-pyridyl)borane in a Suzuki coupling, later developments have employed Negishi-type couplings with organozinc reagents derived from 3-bromopyridine.[11] This highlights the flexibility in choosing a cross-coupling strategy to optimize a synthetic route.

-

Intermediate: 3-Bromopyridine

-

Key Transformation: Negishi or Suzuki Coupling

Case Study: Etoricoxib (Arcoxia®)

Etoricoxib is a selective COX-2 inhibitor used to treat arthritis and pain. Its synthesis features a crucial Suzuki-Miyaura reaction to construct the central biaryl core. A substituted bromopyridine is coupled with a phenylboronic acid derivative, demonstrating the power of this reaction in assembling complex molecular architectures.

-

Intermediate: A substituted 2-bromopyridine derivative

-

Key Transformation: Suzuki-Miyaura Coupling

Case Study: Zolpidem (Ambien®)

Zolpidem is a non-benzodiazepine hypnotic used for the short-term treatment of insomnia. A common synthetic route involves the condensation of 2-amino-5-methylpyridine with a brominated intermediate, N,N-dimethyl-2-bromo-3-(4-methylphenyl)-3-oxopropanamide, to form the imidazopyridine core of the drug.[12]

-

Intermediate: A brominated acyclic precursor (though the pyridine is not brominated, this showcases a related strategy where a bromo-intermediate is key to forming a pyridine-containing fused ring system).

-

Key Transformation: Condensation/Cyclization

Data Presentation and Comparative Analysis

The efficiency of cross-coupling reactions with bromopyridines can be influenced by various factors. The following table summarizes representative yields for the Suzuki-Miyaura coupling of different bromopyridine isomers, highlighting the impact of the substrate and reaction conditions.

| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~80-95% | [10] |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~75-90% | General Knowledge |

| 4-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | ~85-98% | General Knowledge |

| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 81% | [10] |

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

Visualizing the Process: Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. CN110790809B - Preparation method of abiraterone acetate - Google Patents [patents.google.com]

- 12. US20070027180A1 - Process for preparing zolpidem - Google Patents [patents.google.com]

Synthesis protocol for 5-Bromo-2-(ethylthio)pyridine from 2-(ethylthio)pyridine

An Application Note for the Regioselective Synthesis of 5-Bromo-2-(ethylthio)pyridine

Introduction

5-Bromo-2-(ethylthio)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of the bromine atom and the ethylthio group, which allows for selective functionalization in subsequent synthetic steps, such as cross-coupling reactions at the 5-position or oxidation of the sulfur atom. This application note provides a detailed, reliable, and thoroughly explained protocol for the synthesis of 5-Bromo-2-(ethylthio)pyridine via electrophilic bromination of 2-(ethylthio)pyridine. The chosen methodology emphasizes safety, efficiency, and high regioselectivity, making it suitable for implementation in research and drug development laboratories.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) reaction. The 2-(ethylthio) group is an electron-donating group, which activates the pyridine ring towards electrophilic attack. It directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the ethylthio group at the ortho (3-position) and the electronic deactivation of the pyridine ring at positions 3 and 4 by the nitrogen atom, the bromination occurs with high regioselectivity at the electron-rich 5-position (para to the ethylthio group).

N-Bromosuccinimide (NBS) is employed as the brominating agent.[1] It serves as a stable, crystalline solid that provides a controlled, low-concentration source of electrophilic bromine (Br⁺), minimizing the formation of over-brominated byproducts that can occur with liquid bromine.[2]

Figure 1: Synthesis of 5-Bromo-2-(ethylthio)pyridine from 2-(ethylthio)pyridine using N-Bromosuccinimide.

Materials and Equipment

Reagents & Consumables

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |

| 2-(Ethylthio)pyridine | C₇H₉NS | 139.22 | ≥97% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Anhydrous | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | N/A | N/A | ACS Grade | VWR |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | Aqueous | Lab Prepared |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous | Lab Prepared |

| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |

| TLC Plates | N/A | N/A | Silica gel 60 F₂₅₄ | Millipore |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Fume hood

Experimental Workflow Diagram

The overall process from reaction setup to final product characterization is outlined below.

Caption: Workflow for the synthesis of 5-Bromo-2-(ethylthio)pyridine.

Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. N-Bromosuccinimide is corrosive and an oxidizer; avoid contact with skin and eyes.[3][4] 2-(Ethylthio)pyridine is an irritant with a strong odor.[5] Acetonitrile is flammable and toxic.

Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(ethylthio)pyridine (1.00 g, 7.18 mmol, 1.0 equiv.).

-

Dissolve the starting material in 20 mL of anhydrous acetonitrile. Stir the solution until it becomes homogeneous.

-

Cool the flask in an ice-water bath to 0 °C.

Bromination

-

While stirring at 0 °C, add N-Bromosuccinimide (NBS) (1.34 g, 7.54 mmol, 1.05 equiv.) to the reaction mixture in small portions over 10-15 minutes.

-

Rationale: Portion-wise addition of NBS helps to control the reaction exotherm and maintain a low instantaneous concentration of the brominating species, which enhances selectivity.[2]

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear.

Work-up and Isolation

-

Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NBS.

-

Add 50 mL of ethyl acetate to the separatory funnel and shake vigorously. Allow the layers to separate.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Rationale: The NaHCO₃ wash neutralizes any acidic byproducts, such as HBr, that may have formed. The brine wash helps to remove residual water from the organic layer.

-

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification and Characterization

-

Prepare a silica gel column for flash chromatography using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 5-Bromo-2-(ethylthio)pyridine as a white to off-white solid or pale oil.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR (CDCl₃) signals will show three aromatic protons in the pyridine ring and the characteristic quartet and triplet for the ethyl group.

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 2-(Ethylthio)pyridine | 139.22 | 1.00 g | 7.18 | 1.0 |

| N-Bromosuccinimide | 177.98 | 1.34 g | 7.54 | 1.05 |

| Expected Product | 218.11 | ~1.40 g | ~6.46 | ~90% Yield |

References

-

N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

-

Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. National Institutes of Health (NIH). [Link]

- WO2019145177A1 - Bromination of pyridine derivatives.

- CN111763194A - A kind of preparation method of 2-bromothiophene.

-

bromination of pyridine derivatives. Justia Patents. [Link]

-

WO/2004/089924 PROCESS FOR THE PREPARATION OF 5-BROMOPHTHALIDE. WIPO Patentscope. [Link]

- CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

-

Pyridine: Synthesis, reactions and medicinal uses. Slideshare. [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. ACS Publications. [Link]

-

Safety Data Sheet: Pyridine. Carl ROTH. [Link]

-

A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. National Institutes of Health (NIH). [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione. [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines. The Royal Society of Chemistry. [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

-

PYRIDINE Safety Data Sheet. ChemSupply. [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-2-(ethylthio)pyridine

Executive Summary

This technical guide details the optimized protocol for the Buchwald-Hartwig amination of 5-Bromo-2-(ethylthio)pyridine . While the 5-bromo position offers a classic electrophilic site for oxidative addition, the presence of the 2-ethylthio (-SEt) moiety presents a specific challenge: catalyst poisoning via soft-soft Pd-S coordination .

Successful amination of this substrate requires a catalytic system capable of outcompeting the thioether for the palladium center while preventing C–S bond activation (metathesis). This note provides a validated workflow using bulky biaryl phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs) to ensure high turnover frequencies (TOF) and selectivity.

Mechanistic Insight & Challenge Analysis

The Thioether "Trap"

In standard Pd-catalyzed couplings, sulfur-containing heterocycles often act as catalyst poisons. The sulfur atom in the 2-position is electron-rich and can coordinate to the Pd(0) or Pd(II) species, forming stable, off-cycle resting states. This effectively lowers the concentration of the active catalyst, requiring higher loadings or forcing conditions that lead to side reactions (e.g., dehalogenation).

Competitive Pathways

-

Desired Pathway: Oxidative addition at the C5–Br bond, followed by amine coordination, deprotonation, and reductive elimination.

-

Interference Pathway: Coordination of the distal –SEt group to Pd, inhibiting amine binding.

-

Destructive Pathway: Oxidative addition into the C2–S bond (less likely under mild conditions but possible at high temperatures with specific ligands).

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the sulfur-mediated off-cycle equilibrium.

Figure 1: Catalytic cycle highlighting the competitive sulfur coordination (Red) that must be mitigated by ligand selection.

Optimization Strategy & Ligand Selection

To overcome sulfur poisoning, the ligand must bind to Palladium significantly stronger than the thioether. We utilize Steric Bulk and Electron Richness to achieve this.[1]

Recommended Catalyst Systems

| Catalyst Class | Ligand Example | Rationale | Best For |

| Gen 3/4 Buchwald | RuPhos | Bulky biaryl structure prevents S-coordination; excellent for secondary amines. | Secondary Amines |

| Gen 3/4 Buchwald | BrettPhos | Extremely bulky; promotes reductive elimination; prevents poisoning. | Primary Amines |

| NHC-Pd | Pd-PEPPSI-IPr | Strong sigma-donation makes the Pd center less Lewis acidic, reducing S-affinity. | Difficult/Slow Reactions |

| Chelating | Xantphos | Wide bite angle; enforces reductive elimination; occupies open sites. | General Screening |

Base & Solvent Matrix

-

Base: NaOtBu (Sodium tert-butoxide) is the standard for speed. If functional groups are sensitive (e.g., esters elsewhere on the molecule), switch to Cs₂CO₃ .

-

Solvent: Toluene (non-polar, protects catalyst) or 1,4-Dioxane (higher temp capability). t-Amyl Alcohol is excellent for solubility issues.

Detailed Experimental Protocol

Reaction: Amination of 5-Bromo-2-(ethylthio)pyridine with Morpholine (Model Amine) Scale: 1.0 mmol

Materials

-

Substrate: 5-Bromo-2-(ethylthio)pyridine (218 mg, 1.0 mmol)

-

Amine: Morpholine (105 µL, 1.2 mmol)

-

Catalyst Precursor: Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd)

-

Ligand: RuPhos (19 mg, 0.04 mmol, 4 mol%)

-

Base: NaOtBu (135 mg, 1.4 mmol)

-

Solvent: Anhydrous Toluene (4.0 mL, 0.25 M)

Step-by-Step Procedure

-

Pre-Catalyst Activation (Inert Atmosphere):

-

In a glovebox or under active Argon flow, charge a defined reaction vial (e.g., microwave vial or Schlenk tube) with Pd₂(dba)₃ , RuPhos , and NaOtBu .

-

Note: Premixing Pd and Ligand in a small amount of solvent for 5 minutes can ensure active species formation, though RuPhos is robust enough for direct addition.

-

-

Substrate Addition:

-

Add the 5-Bromo-2-(ethylthio)pyridine .

-

Critical: If the substrate is a liquid, add it via syringe after the solvent. If solid, add with the catalyst.

-

-

Solvent & Amine Addition:

-

Add anhydrous Toluene via syringe.

-

Add Morpholine via syringe.

-

Seal the vessel immediately with a crimp cap (Teflon/silicone septum).

-

-

Reaction:

-

Place in a pre-heated block at 80–100 °C .

-

Stir vigorously (≥800 RPM). The insolubility of the base requires high agitation to maintain the solid-liquid interface.

-

Monitor by HPLC/UPLC at 2 hours.

-

Target: >95% conversion of bromide.[2]

-

Check: Look for des-bromo byproduct (reduction) which indicates the catalytic cycle is stalling (often due to poisoning).

-

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

-

Scavenging (Optional but Recommended): If the product contains the thioether, standard Pd scavengers (SiliaMetS® Thiol) might bind the product. Use SiliaMetS® DMT or simple charcoal filtration instead.

-

Concentrate in vacuo.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc gradient). The amino-pyridine product is likely more polar than the starting bromide.

-

Screening Workflow (Decision Tree)

If the standard protocol fails, follow this logic to optimize.

Figure 2: Optimization logic for troubleshooting reaction failure.

Safety & Handling

-

Pyridine Derivatives: 5-Bromo-2-(ethylthio)pyridine may be an irritant or sensitizer. Handle in a fume hood.

-

Palladium: Pd compounds are toxic. Heavy metal waste disposal is required.

-

Base: NaOtBu is moisture-sensitive and corrosive. Causes severe skin burns.

References

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Organic Letters. [Link]

-

Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Zhang, Y., Lavigne, G., & César, V. (2015).[4] The Journal of Organic Chemistry. [Link][4]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Ligięza, M., et al. (2021). Molecules. [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Borate, K., et al. (2024). Journal of the American Chemical Society. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

Application Note & Protocol: Formation of 2-(Ethylthio)pyridin-5-ylmagnesium Bromide

Abstract

This comprehensive guide provides a detailed protocol for the formation of the Grignard reagent from 5-Bromo-2-(ethylthio)pyridine. This versatile organometallic intermediate is a valuable building block in medicinal chemistry and drug development, enabling the introduction of the 2-(ethylthio)pyridin-5-yl moiety into a wide range of molecular scaffolds. This document outlines two robust methods for its preparation: the classical approach using activated magnesium metal and the modern halogen-magnesium exchange technique. We delve into the mechanistic underpinnings, potential challenges, and critical parameters for success, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Importance of the 2-(Ethylthio)pyridin-5-yl Moiety

The pyridine core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Substitution at the 2- and 5-positions allows for fine-tuning of a molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. The 2-(ethylthio)pyridin-5-yl group, in particular, offers a unique combination of a potentially metabolically stable thioether and a key vector for molecular interactions via the pyridine nitrogen. Its incorporation into lead compounds is often achieved through carbon-carbon bond-forming reactions, for which the corresponding Grignard reagent is an indispensable precursor.[1][2][3][4]

However, the synthesis of this specific Grignard reagent is not without its challenges. The presence of the pyridine nitrogen can complicate the reaction, and the thioether linkage, while generally stable, requires careful consideration of reaction conditions to prevent side reactions. This guide provides the necessary protocols and theoretical background to navigate these complexities successfully.

Mechanistic Considerations and Strategic Choices

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond.[5][6] This process is believed to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism, generating radical intermediates.[5][6]

For a substrate like 5-Bromo-2-(ethylthio)pyridine, two primary challenges must be addressed:

-

The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can interact with the magnesium surface or the formed Grignard reagent, potentially inhibiting the reaction or leading to side products.

-

The Thioether Group: While thioethers are generally compatible with Grignard formation, they are not entirely inert and can undergo side reactions under harsh conditions.[7]

To address these challenges, two primary strategies are presented:

-

Classical Grignard Formation: This method relies on the direct reaction of the aryl bromide with activated magnesium turnings. Success hinges on meticulous drying of reagents and glassware and effective activation of the magnesium surface to ensure reaction initiation at a moderate temperature.[8][9][10]

-

Halogen-Magnesium Exchange: This increasingly popular method involves the reaction of the aryl bromide with a pre-formed, soluble Grignard reagent, typically isopropylmagnesium chloride or bromide, often in the presence of lithium chloride (LiCl).[11][12] This approach offers superior functional group tolerance and can often be performed at lower temperatures, minimizing side reactions.[11]

Experimental Protocols

General Considerations: The Imperative of an Anhydrous, Inert Atmosphere

Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[8][13] All procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using flame-dried or oven-dried glassware. Anhydrous solvents are critical for success.[14]

Protocol 1: Classical Formation using Activated Magnesium

This protocol is a cost-effective, traditional method suitable for routine synthesis.

Materials:

-

5-Bromo-2-(ethylthio)pyridine

-

Magnesium turnings

-

Iodine (crystal)

-

1,2-Dibromoethane (DBE)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet for inert gas, a dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert gas flow until purple iodine vapors are observed. The vapor will then sublime on the cooler parts of the flask and on the magnesium turnings. This process etches the passivating magnesium oxide layer.[9]

-

Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 5-Bromo-2-(ethylthio)pyridine (1.0 equivalent) in anhydrous THF. Add a small aliquot (approx. 5-10%) of this solution to the magnesium suspension.

-

Monitoring Initiation: The reaction mixture should become warm, and the brown color of the iodine should fade. Gentle bubbling from the magnesium surface may also be observed. If the reaction does not start, add a few drops of 1,2-dibromoethane (DBE) and warm the mixture gently. The observation of ethylene bubbles is a clear indicator of magnesium activation.[9]

-

Addition of Substrate: Once the reaction has initiated, add the remaining 5-Bromo-2-(ethylthio)pyridine solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Over-addition can lead to unwanted side reactions, such as Wurtz coupling.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (40-50°C) for 1-2 hours until most of the magnesium has been consumed. The solution will typically appear as a cloudy, grayish-brown suspension.

-

Confirmation of Formation (Optional but Recommended): To confirm the formation and estimate the concentration of the Grignard reagent, an aliquot can be quenched with a known amount of iodine followed by titration with sodium thiosulfate, or by quenching with an aldehyde (e.g., benzaldehyde) and quantifying the alcohol product by GC or NMR.

Workflow for Classical Grignard Formation

Caption: Workflow for Classical Grignard Formation.

Protocol 2: Halogen-Magnesium Exchange

This protocol is ideal for sensitive substrates and offers better reproducibility.[11]

Materials:

-

5-Bromo-2-(ethylthio)pyridine

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or three-neck round-bottom flask

Step-by-Step Procedure:

-

Apparatus Setup: Use a flame-dried Schlenk flask or a three-neck flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.

-

Reagent Charging: Under a positive pressure of inert gas, add a solution of 5-Bromo-2-(ethylthio)pyridine (1.0 equivalent) in anhydrous THF to the flask.

-

Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath. The optimal temperature may require some optimization but starting at 0 °C is a prudent choice.

-

Addition of i-PrMgCl·LiCl: Add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise via syringe to the cooled, stirred solution of the aryl bromide. The use of a slight excess of the exchange reagent ensures complete conversion.

-

Reaction Monitoring: The progress of the exchange reaction can be monitored by thin-layer chromatography (TLC) or by quenching aliquots with an electrophile and analyzing via GC-MS. The reaction is typically complete within 1-2 hours at the specified temperature.

-

Product Solution: The resulting solution of 2-(Ethylthio)pyridin-5-ylmagnesium Bromide is ready for use in the subsequent reaction. It is important to note that this solution will also contain isopropyl bromide and LiCl.

Reaction Pathway for Halogen-Magnesium Exchange

Caption: Halogen-Magnesium Exchange Pathway.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Solution |

| Reaction fails to initiate (Protocol 1) | Inadequate magnesium activation due to a persistent oxide layer. | Crush the magnesium turnings in situ with a glass rod (with caution), or add a small amount of pre-formed Grignard reagent from a previous batch. Sonication can also be effective.[9][15] |

| Wet reagents or glassware. | Ensure all glassware is rigorously dried. Use freshly distilled or commercially available anhydrous solvents.[13][14] | |

| Low yield of Grignard reagent | Formation of Wurtz coupling byproducts. | Maintain a dilute solution of the aryl bromide and add it slowly to the magnesium suspension to keep its instantaneous concentration low. |

| Reaction with the thioether group. | For sensitive substrates, the halogen-magnesium exchange (Protocol 2) at low temperatures is the preferred method to minimize side reactions. | |

| Dark brown or black reaction mixture | Decomposition of the Grignard reagent. | This can occur with prolonged heating. Once the magnesium is consumed, use the reagent promptly. Avoid excessive heating during formation. |

Validation: Quenching with an Electrophile

To validate the successful formation and estimate the yield of the Grignard reagent, it can be reacted with a simple electrophile like N,N-dimethylformamide (DMF) to form the corresponding aldehyde.

Procedure:

-

Cool the freshly prepared Grignard solution to 0 °C.

-

Slowly add anhydrous DMF (1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 2-(ethylthio)pyridine-5-carbaldehyde by column chromatography to determine the isolated yield.

Conclusion

The successful formation of 2-(ethylthio)pyridin-5-ylmagnesium bromide is readily achievable with careful attention to experimental detail. The classical method offers a straightforward approach for routine synthesis, while the halogen-magnesium exchange provides a more robust and functional-group-tolerant alternative, particularly for complex or sensitive substrates. By understanding the underlying principles and potential pitfalls outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for application in their drug discovery and development programs.

References

- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

- Rieke, R. D., Bales, S. E., Hudnall, P. M., Burns, T. P., & Poindexter, G. S. (n.d.). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Organic Syntheses Procedure.

- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Vedantu. (n.d.). The interaction of elemental sulfur with Grignard reagent class 12 chemistry CBSE. Retrieved from [Link]

- Ramakrishna, V. (2013). A Snippet of Grignard Reagent's Histroy. Resonance.

-

Ashenhurst, J. (2020). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]

- Richey, H. G. (Ed.). (2000). Grignard Reagents: New Developments. John Wiley & Sons.

-

Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

- Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange.

- Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 47(7), 935-944.

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

- Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

- Lundgren, R. J., & Stradiotto, M. (2008). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 12(5), 941-944.

- Kice, J. L., & Guaraldi, G. (1967). The reactions of amines and grignard reagents with sulfinyl sulfones. The Journal of Organic Chemistry, 32(9), 2927-2932.

-

Wikipedia. (n.d.). Turbo-Hauser bases. Retrieved from [Link]

- Werkmeister, S., Neumann, B., & Stalke, D. (2014). In situ Grignard Metalation Method, Part II: Scope of the One-Pot Synthesis of Organocalcium Compounds. Chemistry - A European Journal, 20(46), 15159-15165.

- C-H Activation in Cross-Coupling Reactions. (2015).

- Berton, M., Luxon, A., & McQuade, D. T. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo-Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. Vapourtec.

- Organ, M. G., et al. (2011). Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry, 76(24), 10031-10038.

-

Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

- Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube.

- Ghavtadze, N., et al. (2010). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Journal of the American Chemical Society, 132(15), 5419-5425.

- Google Patents. (n.d.). US6476248B1 - Hydroxythiol grignard reaction synthesis.

- Hyma Synthesis Pvt. Ltd. (n.d.). Product Listing.

-

ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

- Armstrong, R. J., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Chemistry - A European Journal, 28(11), e202104193.

- Knochel, P., et al. (2006). Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions.

- Frisch, A. C., et al. (2002). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 124(22), 6364-6371.

-

ChemistryViews. (2012). Coupling with a Pinch of Salt. Retrieved from [Link]

Sources

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. praxilabs.com [praxilabs.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. chemistryviews.org [chemistryviews.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

Precision Monitoring of 5-Bromo-2-(ethylthio)pyridine: A Dual-Modality Analytical Framework